N-(4-chlorophenyl)-2-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]sulfanyl}acetamide
Overview
Description
N-(4-chlorophenyl)-2-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group, a triazinyl core, and piperidinyl substituents, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazinyl Core: The triazinyl core can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and piperidine under controlled conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where 4-chloroaniline reacts with the triazinyl core.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through a reaction between the intermediate product and acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorophenyl group or the triazinyl core, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-2-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, such as signal transduction, metabolic pathways, and gene expression, resulting in its observed effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in dye and herbicide production.
Steviol Glycosides: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
N-(4-chlorophenyl)-2-{[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazinyl core and piperidinyl substituents differentiate it from other similar compounds, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN6OS/c22-16-7-9-17(10-8-16)23-18(29)15-30-21-25-19(27-11-3-1-4-12-27)24-20(26-21)28-13-5-2-6-14-28/h7-10H,1-6,11-15H2,(H,23,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGDEXJXLDROIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)N4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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